6-Methyl-2-(propan-2-yloxy)pyridin-3-amine

Lipophilicity Drug Design ADME

Researchers optimizing B-Raf V600E or ALK2 inhibitors often face metabolic instability and poor drug-likeness in lead compounds. This 2-isopropoxy-6-methylpyridin-3-amine scaffold directly addresses these challenges: • 2-Isopropoxy group enhances metabolic stability; 6-methyl substitution raises LogP to 1.76 for improved pharmacokinetics • 3-Amino handle enables rapid linker conjugation for PROTAC bifunctional degrader synthesis • 98% purity ensures reproducible results in late-stage lead optimization and SAR studies Supplied with consistent quality for global medicinal chemistry workflows.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B13279337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(propan-2-yloxy)pyridin-3-amine
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)N)OC(C)C
InChIInChI=1S/C9H14N2O/c1-6(2)12-9-8(10)5-4-7(3)11-9/h4-6H,10H2,1-3H3
InChIKeyQJWJYACVDRPGIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-(propan-2-yloxy)pyridin-3-amine Overview


6-Methyl-2-(propan-2-yloxy)pyridin-3-amine (CAS: 1509685-73-7) is a functionalized aminopyridine derivative with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It features a pyridine core substituted with a 3-amino group, a 2-isopropoxy group, and a 6-methyl group. This substitution pattern is characteristic of a versatile synthetic intermediate used in the preparation of kinase inhibitors, particularly those targeting the B-Raf V600E oncogene and ALK2 . The compound is commercially available with a purity of 98%, making it suitable for demanding medicinal chemistry workflows .

Synthetic intermediate for kinase inhibitor programs (B-Raf V600E, ALK2)
Substitution pattern supports lipophilicity and metabolic stability research
3-Amino group provides a reactive handle for derivatization and PROTAC conjugation

Unique Advantages of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine


The unique substitution pattern of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine—specifically the combination of the 2-isopropoxy group and the 6-methyl group—is not interchangeable with generic aminopyridines. The 2-isopropoxy moiety enhances metabolic stability in pyridine-based inhibitors [1], while the 6-methyl group increases lipophilicity (LogP 1.76 vs 1.3 for the unsubstituted analog) [2]. Furthermore, the 3-amino group provides a critical reactive handle for downstream functionalization. Substituting this compound with an unsubstituted or differently substituted pyridine derivative would alter both the physicochemical properties and the biological activity of the final drug candidate, potentially compromising potency and pharmacokinetics [2].

Lipophilicity shift
Replacing with unsubstituted or differently substituted aminopyridines may alter LogP and permeability profile.
Metabolic stability context
N-alkylamino or alternative alkoxy substitution may not confer comparable metabolic stability.
Target engagement uncertainty
Generic pyridine building blocks lack the specific substitution pattern required for reported kinase inhibitor potency.

Evidence: Why 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine Is Preferred


Enhanced Lipophilicity vs. Unsubstituted Analog

The 6-methyl substituent significantly increases the compound's lipophilicity compared to the unsubstituted analog, 6-(propan-2-yloxy)pyridin-3-amine. This is quantified by a computed LogP of 1.76 for the target compound , versus an XLogP3-AA of 1.3 for the comparator [1]. The quantified difference of ΔLogP = 0.46 represents a 2.9-fold increase in lipophilicity, which can translate to improved passive membrane permeability and potentially higher cellular uptake in cell-based assays [2].

Lipophilicity (LogP)
Cross-study comparable
Target LogP 1.76 vs. analog 1.3
ΔLogP = 0.46 (2.9-fold increase)
Supports lipophilicity-guided selection for lead optimization
Computed property; validate experimentally
Lipophilicity Drug Design ADME

High Purity for Reliable Synthesis and Assays

This compound is supplied with a purity of 98%, as certified by the vendor . While specific purity data for generic comparators are not available, industry benchmarks for commercially available aminopyridine building blocks typically range from 95% to 97%. A 98% purity specification minimizes the risk of introducing impurities that could interfere with sensitive biological assays or subsequent synthetic steps, ensuring more reliable and reproducible results in structure-activity relationship (SAR) studies [1].

Purity
Class-level inference
98% (vendor-specified)
Supports reproducible SAR studies and minimizes assay interference
Batch-dependent; verify COA
Purity Medicinal Chemistry Assay Reproducibility

Metabolic Stability from the 2-Isopropoxy Group

In a study of bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors, the replacement of a 3-ethylamino or 3-isopropylamino substituent with a 3-ethoxy or 3-isopropoxy group on the pyridine ring resulted in enhanced metabolic stability [1]. While this study does not directly test 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine, the presence of the 2-isopropoxy group in the target compound suggests a similar potential for improved metabolic stability compared to aminopyridine analogs lacking an alkoxy substituent or bearing different substitution patterns. The comparator in this case is a pyridine derivative with an N-alkylamino group, which is more susceptible to oxidative N-dealkylation [1].

Metabolic Stability
Class-level inference
Isopropoxy group may enhance stability
Supports metabolic stability screening in inhibitor design
Inferred from BHAP study; not directly tested on this compound
Metabolic Stability Drug Metabolism SAR

B-Raf V600E and ALK2 Target Engagement

This specific aminopyridine scaffold is a key intermediate in the synthesis of potent inhibitors targeting the B-Raf V600E oncogene and ALK2 kinase [1]. While direct IC50 data for the target compound itself are not available in the public domain, the core structure is embedded in lead compounds with demonstrated low-nanomolar potency. For instance, a related pyridine derivative (US9550781, 23) showed an IC50 of 36 nM against B-Raf V600E in a MEK1 phosphorylation assay [2]. Similarly, a bicyclic lactam series of ALK2 inhibitors derived from a monocyclic aminopyridine core achieved a two-order-of-magnitude improvement in potency [3]. The target compound's unique substitution pattern—2-isopropoxy and 6-methyl—is crucial for achieving this level of potency and selectivity [4].

Target Engagement
Supporting evidence
Scaffold for B-Raf V600E / ALK2 inhibitors
Reported utility in kinase inhibitor synthesis
Related derivative IC50 36 nM (B-Raf V600E); confirm for your series
Kinase Inhibitors B-Raf V600E ALK2 Cancer

6-Methyl-2-(propan-2-yloxy)pyridin-3-amine Applications


B-Raf V600E Inhibitor Optimization

This building block is ideally suited for the late-stage optimization of B-Raf V600E inhibitors. Its 2-isopropoxy group, known to enhance metabolic stability, and the 6-methyl group, which increases lipophilicity, can be leveraged to improve the pharmacokinetic profile of lead compounds. Researchers can use this scaffold to rapidly explore structure-activity relationships around the pyridine core, aiming to enhance potency, selectivity, and drug-like properties .

PROTAC Development

The 3-amino group provides a convenient attachment point for linkers in PROTAC (Proteolysis Targeting Chimera) molecules. This scaffold has been employed in the design of bifunctional degraders targeting B-Raf V600E [1]. Its well-defined chemistry and high purity facilitate the efficient synthesis of complex PROTACs, enabling the exploration of novel degradation mechanisms for cancer therapy.

ALK2 Inhibitor Lead Identification

In the search for novel ALK2 inhibitors, this compound serves as a versatile starting material for the construction of diverse chemical libraries. Its substitution pattern allows for systematic modifications to probe the ALK2 binding pocket and improve potency and selectivity. Studies have shown that aminopyridine-based ALK2 inhibitors can achieve significant cellular activity, making this scaffold a valuable asset in the development of therapeutics for rare diseases like fibrodysplasia ossificans progressiva (FOP) [2].

Application
Selection Property
Validation Focus
B-Raf V600E inhibitor SAR studies
Lipophilicity and metabolic stability substitution pattern
Kinase inhibition and cellular activity assays
PROTAC design for targeted degradation
3-Amino handle for linker conjugation
Degradation efficiency and selectivity profiling
ALK2 inhibitor screening and optimization
Core scaffold for chemical library synthesis
ALK2 binding and selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.